3-Fluoro-5-phenylpyridine

Descripción general

Descripción

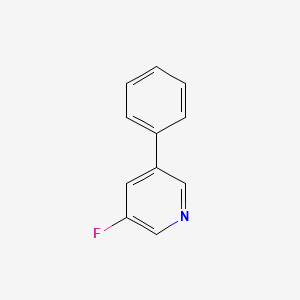

3-Fluoro-5-phenylpyridine: is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a phenyl group at the fifth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-5-phenylpyridine typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of a phenyl group. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to replace a leaving group (e.g., a halogen) on the pyridine ring. The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst .

Industrial Production Methods:

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions:

3-Fluoro-5-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Agrochemical Development

One of the primary applications of 3-Fluoro-5-phenylpyridine is in the development of agrochemicals. Its derivatives have been shown to possess potent insecticidal properties. For example, compounds synthesized from this pyridine derivative exhibited significant inhibition against pests such as Mythimna separata and Aphis craccivora at concentrations as low as 500 mg/L . This suggests that this compound could serve as a lead compound in developing new insecticides that are both effective and environmentally friendly.

Pharmaceutical Applications

The pharmaceutical potential of this compound is also noteworthy. Fluorinated compounds have been shown to enhance the pharmacokinetic properties of drugs, including bioavailability and metabolic stability. A significant number of compounds containing trifluoromethyl-pyridine structures are currently undergoing clinical trials for various therapeutic uses, including antiviral and antitumor agents . The presence of fluorine can influence the binding affinity and selectivity of these compounds towards biological targets.

Case Study 1: Insecticidal Activity

Research conducted on a series of novel phenylpyridine derivatives demonstrated their effectiveness against agricultural pests. The study involved synthesizing various derivatives and testing their insecticidal activity using the leaf-dipping method. Results indicated that specific derivatives achieved 100% inhibition against Mythimna separata, highlighting the potential for these compounds in pest management strategies .

Case Study 2: Antiviral and Antitumor Properties

Another study explored the application of trifluoromethyl-pyridine derivatives in drug development. It was found that about 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials targeting viral infections and cancer . The structural characteristics provided by this compound contribute to improved efficacy in these therapeutic areas.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom’s high electronegativity and the phenyl group’s aromaticity play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

3-Fluoropyridine: Lacks the phenyl group, resulting in different chemical and biological properties.

5-Phenylpyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.

3,5-Difluoropyridine: Contains an additional fluorine atom, leading to distinct reactivity and applications.

Uniqueness:

3-Fluoro-5-phenylpyridine’s uniqueness lies in the combination of the fluorine atom and the phenyl group, which imparts a balance of electronic and steric effects. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .

Actividad Biológica

3-Fluoro-5-phenylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a phenyl group at the 5-position. This unique structure enhances its reactivity and biological activity. The synthesis of this compound typically involves:

- Nucleophilic Aromatic Substitution : This method allows for the introduction of the fluorine atom.

- Transition-Metal-Catalyzed Reactions : These are used to create more complex derivatives that may exhibit enhanced biological properties.

Biological Activity Overview

Research has indicated that this compound and its derivatives possess a range of biological activities, including:

- Antimicrobial Properties : Several studies have reported that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) .

- Inhibition of Enzymatic Activity : It has been investigated for its potential to inhibit specific enzymes, including kinases and monoamine oxidase B, which are relevant in cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal critical insights into how structural modifications impact biological activity. Key findings include:

- Positioning of Substituents : Variations at the 2-, 3-, or 4-positions of the pyridine ring can significantly influence binding affinity and selectivity for biological targets.

- Fluorine Substitution Effects : The presence of fluorine enhances lipophilicity and can improve the interaction with hydrophobic pockets in target proteins .

Case Study 1: Anticancer Activity

A series of this compound derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. The results indicated that certain analogs exhibited IC₅₀ values as low as 48 µM against A549 cells, suggesting effective anticancer properties .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, with some achieving MIC values below 10 µg/mL, indicating strong antimicrobial potential .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

3-fluoro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOYBUASKBNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673492 | |

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214374-67-0 | |

| Record name | 3-Fluoro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.